![molecular formula C18H17N3O2S B5587496 2-[(3-methyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]-N-(4-methylphenyl)acetamide](/img/structure/B5587496.png)

2-[(3-methyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]-N-(4-methylphenyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

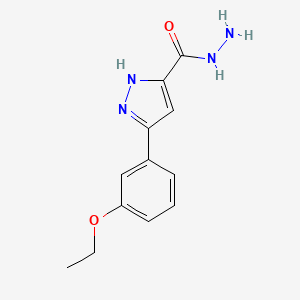

The synthesis of quinazolinone derivatives involves the aminolysis of activated acids and the alkylation of potassium salts with chloroacetamides. This process leads to compounds with significant biological activities, such as anticancer and antibacterial effects, as demonstrated in various quinazolinone derivatives (Berest et al., 2011).

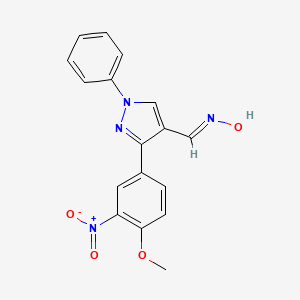

Molecular Structure Analysis

The crystal structure of related quinazolinone compounds reveals a nearly planar arrangement between the quinazoline moiety and the methyl-substituted phenyl ring, with a significant dihedral angle indicating a distinct molecular conformation (Rajnikant et al., 2001).

Wissenschaftliche Forschungsanwendungen

Antihistaminic Agents

A study by Alagarsamy and Parthiban (2013) synthesized a series of novel quinazolinone derivatives showing significant in vivo H1-antihistaminic activity, with one compound offering 71.70% protection against histamine-induced bronchospasm in guinea pigs. This compound was highlighted for its negligible sedation effect compared to the standard chlorpheniramine maleate, suggesting its potential as a lead molecule for developing new H1-antihistaminic agents (Alagarsamy & Parthiban, 2013).

Anticancer Activity

Kovalenko et al. (2012) investigated substituted quinazolinone derivatives with thiazole and thiadiazole fragments for cytotoxicity and anticancer activity. Among these, one compound showed high anticancer activity against colon cancer, melanoma, and ovarian cancer cell lines, emphasizing the importance of structure-activity relationship analysis in drug development (Kovalenko et al., 2012).

Analgesic Activity

Osarumwense Peter Osarodion (2023) synthesized quinazolinone derivatives with significant in vitro analgesic activity, demonstrating higher effectiveness compared to standard analgesic drugs. This study indicates the potential of quinazolinone compounds in developing new analgesic agents (Osarumwense Peter Osarodion, 2023).

DNA Photo-Disruptive Studies

Mikra et al. (2022) synthesized 3-amino-2-methyl-quinazolin-4(3H)-ones and explored their DNA photo-disruptive capabilities. The study found several compounds with significant activity, suggesting their potential in photo-chemo and photodynamic therapy applications, particularly in targeting cancer cells (Mikra et al., 2022).

Safety and Hazards

Eigenschaften

IUPAC Name |

2-(3-methyl-4-oxoquinazolin-2-yl)sulfanyl-N-(4-methylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O2S/c1-12-7-9-13(10-8-12)19-16(22)11-24-18-20-15-6-4-3-5-14(15)17(23)21(18)2/h3-10H,11H2,1-2H3,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNVRPECYDKIJMT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3C(=O)N2C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(3-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]-N-(4-methylphenyl)acetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[3-(1,3-benzodioxol-5-yl)acryloyl]-4-methylpiperazine](/img/structure/B5587450.png)

![N-[6-isopropoxy-1-(2,2,2-trifluoroethyl)-1H-indazol-3-yl]-2-(4-methyl-1H-pyrazol-1-yl)propanamide](/img/structure/B5587454.png)

![N-{(3R*,4R*)-1-[(1-ethyl-1H-indol-4-yl)methyl]-3-hydroxypiperidin-4-yl}isonicotinamide](/img/structure/B5587464.png)

![7-[(7-isopropyl-6-oxo-2,7-diazaspiro[4.5]dec-2-yl)carbonyl]-3-methylquinazolin-4(3H)-one](/img/structure/B5587466.png)

![1-[3-chloro-4-(1-pyrrolidinyl)benzoyl]-4-(1H-imidazol-2-yl)piperidine](/img/structure/B5587468.png)

![2-chloro-4-fluoro-N-(4-{[6-(1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}phenyl)benzamide](/img/structure/B5587475.png)

![1-(3-{[(4,6-dimethyl-2-pyrimidinyl)thio]methyl}-4-ethoxyphenyl)ethanone](/img/structure/B5587506.png)

![N-[2-(1H-benzimidazol-2-yl)ethyl]-3,4-dimethoxybenzamide](/img/structure/B5587513.png)